Cas no 837364-89-3 (2,4-Difluoro-5-iodopyridine)

Il 2,4-Difluoro-5-iodopiridina è un composto eterociclico aromatico fluorurato e iodurato, ampiamente utilizzato come intermedio versatile nella sintesi organica. La presenza di atomi di fluoro e iodio in posizioni specifiche conferisce al composto una reattività selettiva, rendendolo particolarmente utile nelle reazioni di accoppiamento incrociato (ad esempio, Suzuki-Miyaura o Stille) e nelle sostituzioni nucleofile aromatiche. La sua struttura piridinica funzionalizzata lo rende un prezioso precursore per la sintesi di farmaci, agrochimici e materiali avanzati. L'elevata purezza e stabilità ne garantiscono prestazioni riproducibili in applicazioni di ricerca e sviluppo.
2,4-Difluoro-5-iodopyridine structure
2,4-Difluoro-5-iodopyridine structure
Product Name:2,4-Difluoro-5-iodopyridine
Numero CAS:837364-89-3
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09029864
CID:828097
PubChem ID:12175805
Update Time:2025-10-31

2,4-Difluoro-5-iodopyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Difluoro-5-iodopyridine
    • PYRIDINE, 2,4-DIFLUORO-5-IODO-
    • 2,4-Difluoro-5-iodopyridine (ACI)
    • AKOS015962658
    • CS-0005563
    • FD10678
    • EN300-225713
    • 2,4-Difluoro-5-iodo-pyridine
    • MFCD09029864
    • 5-iodo-2,4-difluorpyridine
    • AC-25206
    • AS-59553
    • SCHEMBL4713024
    • SY260879
    • DTXSID90479261
    • 837364-89-3
    • DB-075965
    • MDL: MFCD09029864
    • Inchi: 1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
    • Chiave InChI: GTAAUJUZQSTFHD-UHFFFAOYSA-N
    • Sorrisi: FC1C=C(F)C(I)=CN=1

Proprietà calcolate

  • Massa esatta: 240.92000g/mol
  • Massa monoisotopica: 240.92000g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 12.9Ų

2,4-Difluoro-5-iodopyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A023025315-250mg
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
250mg
$720.80 2023-08-31
Alichem
A023025315-500mg
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
500mg
$1058.40 2023-08-31
Alichem
A023025315-1g
2,4-Difluoro-5-iodopyridine
837364-89-3 97%
1g
$1646.40 2023-08-31
Chemenu
CM173865-1g
2,4-Difluoro-5-iodopyridine
837364-89-3 95%
1g
$893 2021-08-05
Chemenu
CM173865-1g
2,4-Difluoro-5-iodopyridine
837364-89-3 95%+
1g
$893 2022-06-10
eNovation Chemicals LLC
D960377-500mg
2,4-DIFLUORO-5-IODO-PYRIDINE
837364-89-3 95%
500mg
$370 2024-06-06
eNovation Chemicals LLC
Y0999204-5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5g
$2000 2024-08-02
Enamine
EN300-225713-1g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
1g
$595.0 2023-09-15
Enamine
EN300-225713-5g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
5g
$2472.0 2023-09-15
Enamine
EN300-225713-10g
2,4-difluoro-5-iodopyridine
837364-89-3 95%
10g
$4823.0 2023-09-15

2,4-Difluoro-5-iodopyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
1.2 Solvents: Water
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodine chloride
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
2.2 Solvents: Water
Riferimento
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

2,4-Difluoro-5-iodopyridine Raw materials

2,4-Difluoro-5-iodopyridine Preparation Products

2,4-Difluoro-5-iodopyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
Numero d'ordine:A904315
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:17
Prezzo ($):1120.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:837364-89-3)2,4-Difluoro-5-iodopyridine
A904315
Purezza:99%
Quantità:1g
Prezzo ($):1120.0
Email